An In-depth Technical Guide to the Synthesis and Characterization of 5-Desfluoro Voriconazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-Desfluoro Voriconazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-desfluoro voriconazole, a key related substance of the broad-spectrum antifungal agent, voriconazole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a plausible synthetic route and the analytical techniques required for structural elucidation and purity assessment. The synthesis section delves into the strategic considerations behind a well-established synthetic pathway, while the characterization section provides practical, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This guide aims to equip researchers with the necessary knowledge to confidently synthesize and characterize 5-desfluoro voriconazole, ensuring the quality and integrity of active pharmaceutical ingredient (API) manufacturing and research.
Introduction: The Significance of 5-Desfluoro Voriconazole
Voriconazole, chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a critical second-generation triazole antifungal agent.[1][2] It is widely used in the treatment of serious and invasive fungal infections, particularly in immunocompromised patients.[2][3] Voriconazole's mechanism of action involves the inhibition of the cytochrome P450-dependent enzyme 14-alpha-sterol demethylase, which is essential for the integrity of the fungal cell membrane.[1][3]
During the synthesis of voriconazole, various related substances and impurities can be formed. The International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present in an API at a level of 0.05% w/w or greater.[2] 5-Desfluoro voriconazole is a significant process-related impurity that lacks the fluorine atom on the pyrimidine ring. Understanding its synthesis and characterization is paramount for several reasons:
-
Quality Control: Accurate identification and quantification of 5-desfluoro voriconazole are essential to ensure the purity and safety of the final voriconazole drug product.
-
Process Optimization: Knowledge of impurity formation pathways allows for the optimization of synthetic routes to minimize their generation.
-
Reference Standard: A well-characterized standard of 5-desfluoro voriconazole is necessary for the validation of analytical methods used in routine quality control.
This guide provides a detailed methodology for the synthesis of 5-desfluoro voriconazole, drawing upon established synthetic strategies for voriconazole and its analogs.[2][4][5][6] Furthermore, it outlines a comprehensive characterization workflow using modern analytical techniques.
Synthesis of 5-Desfluoro Voriconazole
The synthesis of 5-desfluoro voriconazole can be strategically adapted from the well-documented synthetic routes of voriconazole itself. A common and effective approach involves a Reformatsky-type coupling reaction.[5] This strategy offers good stereoselectivity and yield. The key distinction in the synthesis of the 5-desfluoro analog is the use of a pyrimidine intermediate that lacks the fluorine substituent at the 5-position.
Synthetic Pathway Overview
The proposed synthetic pathway commences with the preparation of the key ketone intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, followed by a stereoselective coupling with a suitable pyrimidine derivative. The resulting intermediate is then subjected to a dehalogenation step to yield the final product.
Caption: Synthetic pathway for 5-desfluoro voriconazole.
Experimental Protocol: Synthesis
Step 1: Synthesis of the Intermediate (2R,3S/2S,3R)-3-(6-chloropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
This step is adapted from a general procedure for the synthesis of voriconazole analogs.[2]
-
Activation of Zinc: To a stirred suspension of zinc dust (0.12 mol) and lead powder (5% w/w) in anhydrous tetrahydrofuran (THF, 50 mL), add a solution of iodine (0.02 mol) in THF (15 mL) over 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Stir the suspension at room temperature (25°C) for 30 minutes, then cool the mixture to 8-10°C in an ice bath.
-
Addition of Reactants: Prepare a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (0.02 mol), 4-(1-bromoethyl)-6-chloropyrimidine (a non-fluorinated analog of the voriconazole intermediate) (0.03 mol), and iodine (0.004 mol) in THF. Add this solution to the activated zinc suspension over 20 minutes, maintaining the temperature between 8-25°C.
-
Reaction Completion and Work-up: Stir the reaction mixture at 25°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture to remove inorganic salts. To the filtrate, add acetic acid (0.12 mol).
Step 2: Reductive Dechlorination to Yield 5-Desfluoro voriconazole
This step is a standard procedure for the removal of a chloro group.[2]
-
Reaction Setup: To the solution obtained from the previous step, add sodium acetate (0.01 mol).
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Catalytic Hydrogenation: Carefully add 10% palladium on carbon (Pd/C) (0.2 g) to the mixture. Transfer the reaction mixture to an autoclave.
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Hydrogenation: Stir the mixture under a hydrogen pressure of 4-6 kg/cm ² for 3 hours at 25-30°C.
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Isolation and Purification: After the reaction is complete, filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure at 45°C. To the resulting residue, add 20% v/v aqueous ethanol (20 mL) and stir for 1 hour at 25-30°C to precipitate the product.
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Final Product: Filter the precipitated solid, wash with water (10 mL), and dry under reduced pressure to obtain 5-desfluoro voriconazole.
Characterization of 5-Desfluoro Voriconazole
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-desfluoro voriconazole. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compound and for separating it from starting materials, intermediates, and other related impurities.[1][7][8]
Experimental Protocol: HPLC Analysis
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Instrumentation: A standard HPLC system equipped with a UV-Vis or PDA detector.
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 250mm x 4.6 mm, 5 µm) is suitable.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of ammonium phosphate dibasic buffer (50 mM, pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile (52:48, v/v) can be used.[1] Alternatively, a gradient method with a mobile phase of 0.05 M potassium dihydrogen phosphate (pH 2.5) and a mixture of acetonitrile and methanol (90:10 v/v) can be employed.[8]
-
Injection Volume: 20 µL.[7]
Data Interpretation: The retention time of the main peak in the chromatogram of the synthesized compound should be compared with that of a reference standard, if available. The purity is determined by the peak area percentage of the main peak relative to the total area of all peaks.
| Parameter | Value | Reference |
| Column | C18 (250mm x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Ammonium Phosphate Buffer (pH 6.0) : Acetonitrile (52:48) | [1] |
| Flow Rate | 1.0 mL/min | [1][7] |
| Wavelength | 256 nm | [7][8] |
| Temperature | 25°C | [1][7] |
Table 1: Recommended HPLC Parameters for Purity Analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
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Instrumentation: An LC-MS/MS system with an electrospray ionization (ESI) source is recommended.[9][10]
-
Ionization Mode: Positive ESI mode is typically effective for voriconazole and its analogs.[9][10]
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular ion peak. For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation patterns. The expected parent ion for 5-desfluoro voriconazole (C₁₆H₁₅F₂N₅O) is approximately 331.12 m/z.[11]
Data Interpretation: The observed molecular ion peak should correspond to the calculated molecular weight of 5-desfluoro voriconazole. The fragmentation pattern can be compared to that of voriconazole, noting the absence of the fluorine atom on the pyrimidine ring, which will result in characteristic mass shifts in the fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the synthesized compound, including the connectivity of atoms and the stereochemistry. Both ¹H NMR and ¹³C NMR are essential for unambiguous structure elucidation.[2][12]
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents.[13]
-
Internal Standard: Tetramethylsilane (TMS).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D NMR experiments like COSY and HSQC for more complex structural assignments.
Data Interpretation: The chemical shifts, coupling constants, and integration values of the peaks in the ¹H NMR spectrum should be consistent with the structure of 5-desfluoro voriconazole. The ¹³C NMR spectrum should show the expected number of carbon signals. The absence of a C-F coupling constant associated with the pyrimidine ring will be a key indicator of the successful synthesis of the desfluoro analog.
Overall Workflow and Logic
The successful synthesis and characterization of 5-desfluoro voriconazole rely on a logical and systematic workflow.
Caption: Overall workflow for the synthesis and characterization.
Conclusion
This technical guide has outlined a robust and reliable methodology for the synthesis and characterization of 5-desfluoro voriconazole. By adapting established synthetic routes for voriconazole and employing a suite of modern analytical techniques, researchers can confidently produce and validate this important related substance. The detailed protocols and expert insights provided herein serve as a valuable resource for those involved in the development, manufacturing, and quality control of voriconazole. A thorough understanding of impurity profiles is critical for ensuring the safety and efficacy of pharmaceutical products, and this guide provides the foundational knowledge for achieving this in the context of 5-desfluoro voriconazole.
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